Structural Differentiation: 2,3-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Regioisomer
A direct structural comparison identifies the 2,3-dimethoxyphenyl substituent as the primary point of differentiation from the closest commercially available analog, 1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946219-10-9). Both compounds share an identical molecular formula (C20H23N3O5S) but differ in the position of the second methoxy group on the phenyl ring. This positional isomerism alters the electronic distribution and steric profile of the key pharmacophoric element, which is predicted to influence binding to planar aromatic recognition sites in target proteins such as TLR7/8/9, where dimethoxyphenyl-substituted indoles are known to engage [1]. While quantitative head-to-head activity data for the two regioisomers are not publicly available, class-level evidence from similar indole-urea series demonstrates that even a single atom positional shift can lead to significant differences in IC50 values [2].
| Evidence Dimension | Positional isomerism of dimethoxyphenyl group |
|---|---|
| Target Compound Data | 2,3-dimethoxyphenyl substituent |
| Comparator Or Baseline | 2,4-dimethoxyphenyl substituent (CAS 946219-10-9) |
| Quantified Difference | Regioisomeric shift of one methoxy group from para (4-position) to meta (3-position) on the phenyl ring. Quantitative activity differential not publicly reported for these two specific compounds. |
| Conditions | Structural comparison based on chemical identity; class-level inference from related indole-urea SAR studies. |
Why This Matters
For screening library procurement, selecting the correct regioisomer is essential as SAR studies on related chemotypes show that methoxy positional isomerism can alter target engagement profiles and lead to divergent biological outcomes.
- [1] Bristol-Myers Squibb Company. (2016). DIMETHOXYPHENYL SUBSTITUTED INDOLE COMPOUNDS AS TLR7, TLR8 OR TLR9 INHIBITORS. U.S. Patent Application No. 20210292300. View Source
- [2] Eldehna, W. M., et al. (2015). Indoline ureas as potential anti-hepatocellular carcinoma agents targeting VEGFR-2: Synthesis, in vitro biological evaluation and molecular docking. European Journal of Medicinal Chemistry, 103, 1-15. View Source
